5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine
Overview
Description
The compound “5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs .
Synthesis Analysis
The trifluoromethyl group can be introduced into compounds through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3) is a key component of the molecule . The molecule also contains a methoxy group (-OCH3) and an imidazole ring .Chemical Reactions Analysis
The trifluoromethyl group in the compound can participate in various chemical reactions. It can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The trifluoromethyl group is known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Scientific Research Applications
Synthesis and Characterization
Several studies focus on the synthesis and characterization of similar compounds, highlighting the methodologies for creating derivatives with potential biological activities. For example, research by Uma et al. (2017) described the synthesis of 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine derivatives, showcasing a method that could be applied to similar compounds for exploring their applications Uma et al., 2017.
Biological Activity
Research on similar compounds often investigates their biological activity, including antibacterial and anti-inflammatory properties. For instance, Shankar et al. (2017) synthesized a series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs, finding some derivatives exhibited potent anti-inflammatory and antioxidant activities, suggesting potential research applications in therapeutic development Shankar et al., 2017.
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of similar compounds are of significant interest. A study by Bassyouni et al. (2012) synthesized derivatives evaluated for their antioxidant and antimicrobial activities, revealing that some compounds showed high activity against specific bacterial strains and antioxidant properties, indicating their potential application in addressing microbial resistance and oxidative stress Bassyouni et al., 2012.
Applications in Material Science
In addition to biological activities, the chemical framework of such compounds can be explored for material science applications. Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, enhancing their properties for potential use in medical applications, showcasing the versatility of such chemical structures in developing new materials Aly & El-Mohdy, 2015.
properties
IUPAC Name |
5-[5-methoxy-2-(trifluoromethyl)benzimidazol-1-yl]pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5O/c1-22-7-2-3-9-8(4-7)20-12(13(14,15)16)21(9)11-6-18-10(17)5-19-11/h2-6H,1H3,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTMMGWTMNCAJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=N2)C(F)(F)F)C3=NC=C(N=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705350 | |
Record name | 5-[5-Methoxy-2-(trifluoromethyl)-1H-benzimidazol-1-yl]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90705350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine | |
CAS RN |
950845-99-5 | |
Record name | 5-[5-Methoxy-2-(trifluoromethyl)-1H-benzimidazol-1-yl]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90705350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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